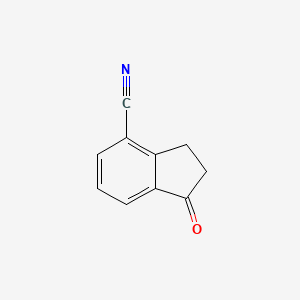

1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-oxo-2,3-dihydroindene-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c11-6-7-2-1-3-9-8(7)4-5-10(9)12/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTBWJINDJVNDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC=CC(=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372844 | |

| Record name | 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60899-34-5 | |

| Record name | 2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60899-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Oxo-2,3-Dihydro-1H-Indene-4-Carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile, also known as 4-Cyano-1-indanone, is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules and functional materials.[1][2][3] A thorough understanding of its physical properties is paramount for its effective utilization in research and development, particularly in process optimization, formulation development, and quality control. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, including its physicochemical constants, solubility profile, spectral data, and thermal stability. The methodologies for determining these properties are detailed, offering field-proven insights into experimental choices and data interpretation.

Physicochemical Properties

The fundamental physical constants of this compound provide a baseline for its identity and purity. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇NO | [4][5] |

| Molecular Weight | 157.17 g/mol | [4][6][7] |

| Appearance | White to off-white solid | [8] |

| Melting Point | 116-117 °C | [5][9] |

| Boiling Point | 330.1 ± 31.0 °C (Predicted) | [9] |

| Density | 1.23 ± 0.1 g/cm³ (Predicted) | [9] |

| Refractive Index | 1.596 (Predicted) | [9] |

Expertise & Experience in Property Determination:

The melting point is a critical indicator of purity. For a crystalline solid like this compound, a sharp melting range (typically ≤ 1°C) is indicative of high purity. The reported range of 116-117 °C suggests a well-defined crystalline structure.[5][9] The boiling point, being predicted, should be used with caution as it may not reflect the potential for decomposition at elevated temperatures. Direct measurement under vacuum would be necessary for experimental verification.

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its use in synthesis, purification, and formulation.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Water | Insoluble (Predicted) |

Experimental Protocol for Solubility Determination:

A standardized protocol to determine the solubility in a broader range of solvents, such as methanol, ethanol, acetone, ethyl acetate, and dichloromethane, would involve the following steps:

-

Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into a series of vials.

-

Solvent Addition: Add a measured volume of the test solvent (e.g., 0.1 mL) to each vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation: Visually inspect the vials for the presence of undissolved solid.

-

Quantification (Optional): If a more precise solubility value is required, the saturated solution can be filtered, and the concentration of the dissolved solid determined by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

Causality Behind Experimental Choices:

The choice of solvents for solubility testing should cover a range of polarities to build a comprehensive profile. Starting with common laboratory solvents provides a practical understanding of its handling and reactivity in different chemical environments.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 7.0-8.0 ppm) corresponding to the protons on the benzene ring. The methylene protons of the indanone ring would likely appear as multiplets in the aliphatic region (around 2.5-3.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would display a characteristic signal for the carbonyl carbon (C=O) at a downfield chemical shift (typically >190 ppm). The nitrile carbon (C≡N) would appear in the range of 115-125 ppm. Aromatic and aliphatic carbon signals would also be present in their respective expected regions.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| Nitrile (C≡N) Stretch | ~2230-2210 |

| Carbonyl (C=O) Stretch | ~1700-1680 |

| Aromatic C=C Stretch | ~1600 and ~1475 |

Trustworthiness of Spectroscopic Data:

The combination of a sharp, strong absorption band for the nitrile group and a strong carbonyl absorption in the specified regions provides a high degree of confidence in the identification of the this compound structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 157, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation of cyclic ketones is often complex. Key fragmentation pathways for this compound would likely involve the loss of small neutral molecules such as CO, HCN, and ethene from the molecular ion.

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the thermal stability and phase behavior of the compound.

Experimental Workflow for Thermal Analysis:

Caption: Workflow for DSC and TGA analysis.

Expertise in Data Interpretation:

-

DSC: The DSC thermogram would confirm the melting point observed by other methods and could reveal other thermal events such as polymorphism (the existence of different crystal forms), which is a critical consideration in drug development.

-

TGA: The TGA curve would indicate the temperature at which the compound begins to decompose, providing a measure of its thermal stability. This information is vital for determining safe handling and storage conditions, as well as for designing chemical reactions at elevated temperatures.

Crystallography

To date, the single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database. However, the crystal structure of the related compound, 4-Hydroxy-1-indanone, has been determined.[10]

Significance in Drug Development:

Obtaining the crystal structure of this compound would be highly valuable. It would provide definitive proof of its molecular structure and reveal details about its solid-state packing, including intermolecular interactions. This information is crucial for understanding its physical properties, predicting its behavior in different solid forms, and for rational drug design when it is used as a scaffold.

Safety and Handling

Based on available data, this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this compound. It should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[9]

Conclusion

This technical guide has synthesized the available data on the physical properties of this compound. While key physicochemical constants are established, a notable gap exists in the public domain regarding detailed experimental data for solubility, spectroscopy, and thermal analysis. For researchers and drug development professionals, the generation of this comprehensive data is a critical step towards the full and efficient utilization of this important chemical intermediate. The protocols and interpretive guidance provided herein offer a framework for obtaining and understanding these essential physical properties.

References

-

4-Cyano-1-indanone - ChemBK. (n.d.). Retrieved January 5, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Copies of 1H NMR and 13C NMR spectra of all new compounds - The Royal Society of Chemistry. (n.d.). Retrieved January 5, 2026, from [Link]

-

CAS 60899-34-5 this compound - Preclinical Research CRO. (n.d.). Retrieved January 5, 2026, from [Link]

- Sethi, M. K., et al. (2020). STEREOSELECTIVE SYNTHESIS OF (S)-1-AMINO-2, 3-DIHYDRO-1H-INDENE-4-CARBONITRILE USING TRANSAMINASE ENZYMES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(2), 69-76.

-

1H-Indene-4-carbonitrile, 2,3-dihydro-1-oxo- - ChemBK. (n.d.). Retrieved January 5, 2026, from [Link]

- Afonin, A. V., et al. (2019). Molecular and Crystal Structures of 4-Cyano-3(2H)-Furanones and Structural Effects in 1 H NMR Spectra. Russian Journal of Bakhtin Studies, 60(6), 979-989.

-

Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved January 5, 2026, from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

CAS No : 60899-34-5 | Product Name : 4-Cyanoindanone | Pharmaffiliates. (n.d.). Retrieved January 5, 2026, from [Link]

-

A new derivative for oxosteroid analysis by mass spectrometry - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

-

Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

1-Indanone | C9H8O | CID 6735 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

-

Synthesis and characterization of novel 2-oxo-4-((4-(3-oxomorpholino)phenyl)amino)-2H-chromene-3-carbonitrile derivatives - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

(PDF) One-dimensional 13C NMR and HPLC-1H NMR techniques for observing carbon-13 and deuterium labelling in biosynthetic studies - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

mass spectrometry of oxazoles. (n.d.). Retrieved January 5, 2026, from [Link]

-

Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

4-Hydroxy-1-indanone | C9H8O2 | CID 590547 - PubChem - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

-

Mass spectral fragmentation of 18-norsteroids and 12-oxo-20-hydroxysteroids - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]

-

2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile - MDPI. (n.d.). Retrieved January 5, 2026, from [Link]

-

Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

China Free Sample 4-Cyano-1-indanone Manufacturers Suppliers Factory - Buy in Bulk - Rebecca. (n.d.). Retrieved January 5, 2026, from [Link]

-

Fused-Ring Electron Acceptors as a Versatile Additive Platform for Efficient Perovskite Photovoltaics - American Chemical Society. (n.d.). Retrieved January 5, 2026, from [Link]

-

2-oxo-2,3-dihydro-1H-indene-1-carbonitrile - PubChem - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

-

(PDF) 2-(1-Hexyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

- 1. 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 2. ajpamc.com [ajpamc.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C10H7NO | CID 2751583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-labotrial.com [alfa-labotrial.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. scbt.com [scbt.com]

- 8. xh.sxrebecca.com [xh.sxrebecca.com]

- 9. chembk.com [chembk.com]

- 10. 4-Hydroxy-1-indanone | C9H8O2 | CID 590547 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Cyano-1-Indanone: A Key Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of 4-Cyano-1-Indanone

In the landscape of medicinal chemistry and drug development, the strategic selection of molecular scaffolds and building blocks is paramount to the successful synthesis of novel therapeutic agents. 4-Cyano-1-indanone, a bifunctional aromatic compound, has emerged as a highly valuable intermediate due to its unique structural features and versatile reactivity.[1][2] Its rigid indanone core, combined with the synthetically malleable ketone and nitrile functional groups, provides a robust platform for constructing complex molecular architectures.

This guide offers a comprehensive overview of the core chemical characteristics of 4-cyano-1-indanone, providing researchers, scientists, and drug development professionals with the technical insights necessary to effectively utilize this compound in their synthetic endeavors. We will delve into its physicochemical properties, detailed spectral analysis, common synthetic pathways, and critical role as a precursor in the synthesis of significant pharmaceutical compounds.

Core Compound Identifiers:

-

Chemical Name: 4-Cyano-1-indanone

-

Synonyms: 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile, 2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile, 1-Oxoindane-4-carbonitrile[3][4][5]

Physicochemical Properties: A Quantitative Overview

The physical properties of 4-cyano-1-indanone are foundational to its handling, storage, and application in various reaction conditions. The compound typically appears as a solid at room temperature.[7]

| Property | Value | Source(s) |

| Melting Point | 116-117 °C | [6] |

| Boiling Point | 330.1 ± 31.0 °C (Predicted at 760 mmHg) | [3][6] |

| Density | 1.23 ± 0.1 g/cm³ (Predicted) | [3][6] |

| Flash Point | 153.4 °C | [3][6] |

| Vapor Pressure | 0.00017 mmHg at 25°C | [3][6] |

| Storage | Room Temperature, Sealed in Dry Conditions | [5][6] |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO), good solubility in organic solvents like dichloromethane and chloroform. | [7] |

Spectral Characterization: Confirming Identity and Purity

¹H Nuclear Magnetic Resonance (¹H NMR)

The proton NMR spectrum provides a clear map of the hydrogen atoms in the molecule. The aromatic protons will appear in the downfield region (typically δ 7.5-8.0 ppm), exhibiting splitting patterns (doublets, triplets) characteristic of a substituted benzene ring. The two methylene groups (-CH₂-) of the cyclopentanone ring are diastereotopic and will appear as two distinct multiplets in the aliphatic region (typically δ 2.5-3.5 ppm).

¹³C Nuclear Magnetic Resonance (¹³C NMR)

The carbon NMR spectrum is instrumental in confirming the carbon backbone. Key expected signals include:

-

Carbonyl Carbon (C=O): A weak signal far downfield, typically around δ 200-206 ppm.[8]

-

Nitrile Carbon (C≡N): A signal in the range of δ 115-125 ppm.

-

Aromatic Carbons: Multiple signals between δ 120-155 ppm.

-

Aliphatic Carbons (-CH₂-): Signals in the upfield region, typically between δ 25-40 ppm.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in 4-cyano-1-indanone.

-

C=O Stretch (Ketone): A strong, sharp absorption band around 1700-1720 cm⁻¹.[8]

-

C≡N Stretch (Nitrile): A sharp, medium-intensity band in the region of 2220-2240 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, 4-cyano-1-indanone will exhibit a distinct molecular ion peak (M⁺) at m/z = 157, corresponding to its molecular weight. Common fragmentation patterns would involve the loss of small molecules such as carbon monoxide (CO) from the ketone group.

Synthesis of 4-Cyano-1-Indanone: A Strategic Approach

Multiple synthetic routes to 4-cyano-1-indanone have been developed. A common and effective strategy involves a multi-step synthesis starting from naphthalene, which leverages well-established organic reactions to build the indanone core and introduce the cyano functionality.[9]

Workflow: From Naphthalene to 4-Cyano-1-Indanone

Caption: A multi-step synthetic pathway to 4-cyano-1-indanone starting from naphthalene.

Experimental Protocol (Illustrative)

-

Reduction of Naphthalene: Naphthalene is first reduced to form 1,2-dihydronaphthalene. This can be achieved using methods like Birch reduction.

-

Oxidative Cleavage: The double bond in 1,2-dihydronaphthalene is cleaved via oxidation (e.g., ozonolysis followed by a reductive workup) to yield a dicarboxylic acid derivative.

-

Intramolecular Cyclization: The resulting dicarboxylic acid is cyclized under acidic conditions (e.g., using a Lewis acid or a strong protic acid like polyphosphoric acid) in an intramolecular Friedel-Crafts acylation to form 4-carboxy-1-indanone.[9] The causality here lies in the electrophilic aromatic substitution mechanism, where the carboxylic acid is converted to a more reactive acylium ion that attacks the electron-rich benzene ring.

-

Conversion to Nitrile: The carboxylic acid group of 4-carboxy-1-indanone is then converted to the target nitrile. This is a critical step and can be accomplished through several methods, such as conversion to a primary amide followed by dehydration, or via a Sandmeyer-type reaction on an amino-indanone intermediate. This final derivatization yields 4-cyano-1-indanone.[9]

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 4-cyano-1-indanone stems from the distinct reactivity of its functional groups. The indanone scaffold is a prominent motif in numerous natural products and pharmaceuticals, valued for its rigid structure which can favorably position substituents for interaction with biological targets.[1][2]

Key Reactions and Transformations

-

Ketone Group: The carbonyl group is susceptible to nucleophilic addition and condensation reactions. It can be reduced to a hydroxyl group, converted to an amine via reductive amination, or used in aldol-type condensations to build larger molecular frameworks.[9]

-

Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. This versatility allows for the introduction of diverse functionalities.

-

α-Position to Carbonyl: The methylene group adjacent to the ketone (the α-carbon) can be deprotonated to form an enolate, which can then participate in a wide range of C-C bond-forming reactions, such as alkylations and aldol reactions.[1]

Application as a Key Pharmaceutical Intermediate

4-Cyano-1-indanone is not just a theoretical building block; it is a proven intermediate in the synthesis of high-value pharmaceutical agents.

-

Ozanimod Intermediate: It is a crucial intermediate in the synthesis of Ozanimod, a sphingosine-1-phosphate (S1P) receptor modulator used for the treatment of relapsing multiple sclerosis (RMS) and ulcerative colitis.[10] The synthesis involves the stereoselective reduction of the ketone to an amine, forming the chiral 4-cyano-1-aminoindane core of the drug.[9]

-

Anticonvulsant Agents: The compound serves as a reagent for the preparation of indolyl pyrazinone carboxylic acid derivatives, which have shown anticonvulsant activity as AMPA receptor antagonists.[6]

Caption: Role of 4-cyano-1-indanone as a key precursor in the synthesis of Ozanimod.

Safety and Handling

While specific hazard classifications for 4-cyano-1-indanone are not universally listed, standard laboratory precautions for handling fine chemicals should be strictly followed.[11] Based on data for the parent compound, 1-indanone, and general chemical safety principles, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[12][13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][13]

-

First Aid: In case of contact, wash the affected skin with soap and plenty of water. For eye contact, flush with water as a precaution. If inhaled, move the person to fresh air.[11]

Conclusion

4-Cyano-1-indanone stands out as a strategically important building block in modern organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, predictable spectral characteristics, and versatile reactivity make it an invaluable tool for researchers. Its demonstrated role in the synthesis of complex and impactful drugs like Ozanimod underscores its significance. This guide provides the foundational knowledge required for scientists to confidently and effectively incorporate 4-cyano-1-indanone into their research and development pipelines, paving the way for the discovery of next-generation therapeutics.

References

-

4-Cyano-1-indanone - ChemBK. ChemBK. Available at: [Link]

-

Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine - ResearchGate. ResearchGate. Available at: [Link]

- EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod - Google Patents. Google Patents.

-

China Free Sample 4-Cyano-1-indanone Manufacturers Suppliers Factory - Buy in Bulk - Rebecca. Rebecca-Chems. Available at: [Link]

-

CAS No : 60899-34-5 | Product Name : 4-Cyanoindanone | Pharmaffiliates. Pharmaffiliates. Available at: [Link]

-

Annulations involving 1-indanones to access fused- and spiro frameworks - PMC - NIH. National Institutes of Health. Available at: [Link]

-

Synthesis of 1-indanones with a broad range of biological activity - PMC - NIH. National Institutes of Health. Available at: [Link]

Sources

- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Cyano-1-indanone CAS# 60899-34-5 [gmall.chemnet.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. chembk.com [chembk.com]

- 7. Buy 6-Cyano-1-indanone | 69975-66-2 [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod - Google Patents [patents.google.com]

- 10. xh.sxrebecca.com [xh.sxrebecca.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. westliberty.edu [westliberty.edu]

- 13. combi-blocks.com [combi-blocks.com]

Spectroscopic Blueprint of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile: A Guide for Advanced Drug Discovery

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile (also known as 4-Cyano-1-indanone), a key intermediate in the synthesis of various pharmaceutically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive understanding of the structural characterization of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Significance of this compound

This compound (CAS No. 60899-34-5) is a versatile bicyclic molecule featuring a ketone, a nitrile group, and an aromatic ring. Its structural framework is a valuable scaffold in medicinal chemistry, notably serving as a crucial building block in the synthesis of a range of therapeutic agents. For instance, it is a documented precursor in the preparation of certain pesticide compounds as detailed in US Patent 5,023,259 A.[1] Given its role in the development of complex molecules, a thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control in synthetic workflows.

This guide will delve into the theoretical underpinnings and practical interpretation of the NMR, IR, and MS data of this compound, providing a solid foundation for its application in research and development.

Molecular Structure and Atom Numbering

To facilitate the interpretation of spectroscopic data, particularly NMR, a clear and consistent atom numbering system is essential. The structure of this compound is presented below with the IUPAC numbering convention.

Sources

An In-Depth Technical Guide to the Solubility and Stability of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile, also known as 4-cyano-1-indanone, is a pivotal intermediate in the synthesis of contemporary pharmaceuticals, most notably as a precursor to the sphingosine-1-phosphate (S1P) receptor modulator, Ozanimod. The efficacy of the synthetic route and the purity of the final active pharmaceutical ingredient (API) are intrinsically linked to the physicochemical properties of this key intermediate. This technical guide provides a comprehensive analysis of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols. By elucidating the causality behind experimental choices and grounding claims in established scientific principles, this document serves as an essential resource for researchers and professionals in drug development and chemical synthesis.

Introduction: The Critical Role of a Key Intermediate

The journey of a drug from laboratory synthesis to clinical application is paved with meticulous attention to the purity and stability of every component. For complex small molecules, the physicochemical characteristics of synthetic intermediates are of paramount importance. This compound (Figure 1) has emerged as a compound of significant interest due to its integral role in the manufacturing of S1P receptor modulators.[1] These modulators are at the forefront of treating autoimmune diseases such as multiple sclerosis.[2]

Figure 1. Chemical Structure of this compound

CAS Number: 60899-34-5 Molecular Formula: C₁₀H₇NO Molecular Weight: 157.17 g/mol

Understanding the solubility and stability of this indanone derivative is not merely an academic exercise; it has profound practical implications. Solubility dictates the choice of reaction solvents, purification methods, and ultimately, the efficiency and scalability of the synthesis. Stability, on the other hand, is a critical determinant of storage conditions, shelf-life, and the impurity profile of the subsequent API. This guide is structured to provide a deep dive into these two crucial aspects, empowering researchers to handle this intermediate with the scientific rigor it demands.

Solubility Profile: A Practical Perspective

While extensive quantitative solubility data for this compound is not widely published, a qualitative and extrapolated profile can be constructed based on its chemical structure and available information on related compounds. The presence of a polar nitrile group and a ketone function, combined with a largely non-polar indane backbone, results in a nuanced solubility behavior.

Qualitative Solubility Assessment

Based on available supplier information and the general solubility principles of indanone derivatives, a qualitative assessment is as follows:

-

Soluble: Dimethyl sulfoxide (DMSO)[2]

-

Predicted to be Soluble: Other polar aprotic solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are likely to be good solvents due to their ability to interact with the polar functionalities of the molecule.

-

Sparingly Soluble to Insoluble: Water and other highly polar protic solvents. One source explicitly predicts it to be insoluble in water.[3] The hydrophobic indane ring system limits its miscibility with aqueous media.

-

Variable Solubility: Common organic solvents such as alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and chlorinated solvents (dichloromethane). Solubility in these solvents is expected to be moderate and temperature-dependent.

Quantitative Solubility Data (Predicted and Comparative)

To provide a more practical framework, the following table presents predicted and comparative solubility data. The predicted values are based on the general behavior of similar chemical structures. For context, the solubility of the parent compound, 1-indanone, is included where available, as it is known to be more soluble in organic solvents than in water.[4]

| Solvent | Predicted Solubility of this compound (mg/mL at 25°C) | Comparative Solubility of 1-Indanone | Rationale for Prediction |

| Water | < 0.1 | Moderately soluble[4] | The addition of the non-polar cyano group is expected to decrease aqueous solubility compared to the parent indanone. |

| Methanol | 5 - 15 | Good solubility | The polar protic nature of methanol can interact with the ketone and nitrile groups, but the non-polar backbone limits high solubility. |

| Ethanol | 10 - 25 | Good solubility | Similar to methanol, but the slightly larger alkyl chain of ethanol can better accommodate the indane structure. |

| Acetone | 20 - 50 | Good solubility | As a polar aprotic solvent, acetone is a good solvent for many ketones and nitriles. |

| Acetonitrile | 15 - 40 | Good solubility | The nitrile group of the solvent can interact favorably with the cyano group of the solute. |

| Ethyl Acetate | 10 - 30 | Good solubility | A moderately polar solvent that can dissolve a wide range of organic compounds. |

| Dichloromethane | 30 - 70 | Good solubility | A versatile, non-polar aprotic solvent that is effective for many organic solids. |

| Dimethyl Sulfoxide (DMSO) | > 100 | Very soluble | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.[2] |

Disclaimer: The quantitative solubility data presented above are estimations and should be experimentally verified for any critical application.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain accurate and reliable solubility data, the isothermal shake-flask method is the gold standard. This protocol is designed to be a self-validating system, ensuring that equilibrium is reached and accurately measured.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (of known purity)

-

Selected solvent (analytical grade)

-

Scintillation vials or sealed glass tubes

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is established.

-

Add a known volume of the selected solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).

-

Shake the vials at a constant speed for a predetermined period (e.g., 24-72 hours). The duration should be sufficient to reach equilibrium, which can be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) and observing no significant change in concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered sample with a known volume of the mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the solute in the saturated solution from the calibration curve.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

-

Perform the experiment in triplicate to ensure reproducibility and report the average solubility with the standard deviation.

-

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution is truly saturated and in equilibrium with the solid phase.

-

Temperature Control: Solubility is highly dependent on temperature; precise control is essential for accurate and reproducible results.

-

Filtration: Prevents undissolved particles from artificially inflating the measured concentration.

-

Validated HPLC Method: Provides the necessary specificity, linearity, and accuracy for reliable quantification.

Diagram 2: Potential Degradation Pathways.

Recommended Storage Conditions

Based on the potential for hydrolysis and photodegradation, the following storage conditions are recommended to maintain the integrity of this compound:

-

Temperature: Store in a cool, dry place, typically at room temperature. [5]* Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

-

Container: Use a tightly sealed, light-resistant container to protect from moisture and light. [3]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method. The following protocol is based on the International Council for Harmonisation (ICH) guidelines.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol, acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for a specified period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for a specified period (e.g., 2 hours).

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified period (e.g., 24 hours).

-

Thermal Degradation: Store the solid compound and the stock solution in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours).

-

Photodegradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. [6][7]A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-stressed control, using a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

-

-

Data Evaluation:

-

Calculate the percentage degradation of the parent compound under each stress condition.

-

Identify and characterize the major degradation products using techniques such as LC-MS and NMR.

-

Assess the mass balance to ensure that all degradation products are accounted for.

-

Causality Behind Experimental Choices:

-

ICH Guidelines: The stress conditions are chosen based on internationally recognized guidelines to ensure a comprehensive evaluation of the compound's stability. [6][7]* Control Samples: Non-stressed and dark controls are essential for differentiating between degradation caused by the specific stressor and other factors.

-

Stability-Indicating Method: A validated HPLC method that can resolve all potential impurities is crucial for accurate assessment of stability. [8]

Analytical Methodologies

A robust and validated analytical method is the cornerstone of any solubility and stability study. For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most suitable approach.

Recommended HPLC Method Parameters (Starting Point)

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase:

-

A: 0.1% Phosphoric acid in water

-

B: Acetonitrile

-

-

Gradient:

-

0-5 min: 30% B

-

5-20 min: 30% to 70% B

-

20-25 min: 70% B

-

25-26 min: 70% to 30% B

-

26-30 min: 30% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV scan)

-

Injection Volume: 10 µL

Rationale for Method Choices:

-

C18 Column: Provides good retention and separation for a wide range of organic molecules.

-

Acidified Mobile Phase: Improves peak shape for the ketone and nitrile functionalities.

-

Gradient Elution: Necessary to elute both the parent compound and any potential degradation products with varying polarities within a reasonable run time.

-

UV Detection: The aromatic ring in the molecule provides strong UV absorbance, allowing for sensitive detection.

Conclusion and Future Perspectives

This compound is a fundamentally important building block in modern pharmaceutical synthesis. This guide has provided a comprehensive overview of its solubility and stability, grounded in established scientific principles and practical experimental protocols. While specific, published data for this compound remains limited, the extrapolated profiles and detailed methodologies presented herein offer a robust starting point for any researcher or drug development professional.

Future work should focus on generating and publishing quantitative solubility data in a wider range of pharmaceutically relevant solvents and a comprehensive characterization of its degradation products under various stress conditions. Such data would not only be of academic interest but would also provide invaluable practical knowledge for the optimization of synthetic routes and the development of stable formulations for the next generation of S1P receptor modulators and other potential therapeutics derived from this versatile intermediate.

References

-

Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

-

Stability Studies. (n.d.). ICH Q1B for Photostability Testing: Ensuring Drug Safety. Retrieved from [Link]

-

European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

Methylamine Supplier. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

-

Berkeley Learning Hub. (2025, April 18). 5 Nitrile Hydrolysis Steps. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2020). STEREOSELECTIVE SYNTHESIS OF (S)-1-AMINO-2, 3-DIHYDRO-1H-INDENE-4-CARBONITRILE USING TRANSAMINASE ENZYMES. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Development and validation of stability indicating HPLC method: A review. Retrieved from [Link]

-

SciSpace. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

-

LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

vscht.cz. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]

-

ResearchGate. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

-

Solubility of Things. (n.d.). Indanone. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Recent advances in transition-metal-catalyzed annulations for the construction of 1-Indanone core. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and pharmacological evaluation of some indanone-3-acetic acid derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

-

organicchemistrydata.org. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Analysis of some Imidazolinone Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of 1 in the temperature range 20–700 ˝ C. Retrieved from [Link]

-

American Chemical Society. (2025, December 13). Fused-Ring Electron Acceptors as a Versatile Additive Platform for Efficient Perovskite Photovoltaics. Retrieved from [Link]

-

YouTube. (2012, July 2). Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines. Retrieved from [Link]

-

Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Retrieved from [Link]

-

Atlas Material Testing Technology. (2020, March 10). Photostability of Pharmaceuticals. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

Sources

- 1. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]

- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 3. atlas-mts.com [atlas-mts.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 4-Cyano-1-Indanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its rigid bicyclic framework provides a valuable template for the design of small molecule inhibitors that can interact with a variety of biological targets.[1] The introduction of a cyano group at the 4-position of the indanone ring system, yielding 4-cyano-1-indanone (also known as 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile), significantly alters its electronic and steric properties.[3][4][5] This modification can influence molecular interactions, crystal packing, and, ultimately, the compound's pharmacokinetic and pharmacodynamic profiles. A detailed understanding of the three-dimensional arrangement of atoms in the solid state, as provided by single-crystal X-ray diffraction, is therefore paramount for rational drug design and development.[6]

This in-depth technical guide outlines the critical steps and considerations for determining and analyzing the crystal structure of 4-cyano-1-indanone. It serves as a comprehensive resource for researchers, providing both the theoretical underpinnings and practical methodologies required for such an investigation.

Synthesis and Spectroscopic Characterization

A prerequisite for any crystallographic study is the synthesis and purification of the target compound. 4-Cyano-1-indanone can be synthesized through various established organic chemistry methodologies.[7]

Synthesis of 4-Cyano-1-indanone

A common route involves the multi-step synthesis starting from commercially available precursors. While several synthetic pathways exist for indanones, a plausible approach for 4-cyano-1-indanone could involve the cyanation of a suitable indanone precursor.[7]

Experimental Protocol: Synthesis of 4-Cyano-1-indanone (Illustrative)

-

Starting Material: A suitable precursor, such as a halogenated or protected hydroxy-indanone, is chosen.

-

Cyanation Reaction: The precursor is subjected to a cyanation reaction, for example, using a cyanide salt like potassium cyanide in the presence of a catalyst. The reaction conditions (solvent, temperature, and reaction time) must be carefully optimized to maximize yield and minimize side products.

-

Work-up and Purification: Following the reaction, the crude product is isolated through standard work-up procedures, which may include extraction, washing, and drying. Purification is typically achieved through column chromatography or recrystallization to obtain high-purity 4-cyano-1-indanone.

Spectroscopic Characterization

Prior to crystallographic analysis, the identity and purity of the synthesized 4-cyano-1-indanone must be unequivocally confirmed using a suite of spectroscopic techniques.[4][8]

| Technique | Expected Observations for 4-Cyano-1-indanone |

| ¹H NMR | Resonances corresponding to the aromatic and aliphatic protons of the indanone core. The chemical shifts and coupling patterns will be characteristic of the substitution pattern. |

| ¹³C NMR | Signals for the carbonyl carbon, the cyano carbon, and the aromatic and aliphatic carbons. The number of distinct signals will reflect the molecule's symmetry. |

| FTIR | A strong absorption band characteristic of the carbonyl (C=O) stretching vibration (typically around 1700 cm⁻¹), and a sharp absorption for the nitrile (C≡N) stretch (around 2230 cm⁻¹).[9][10] |

| Mass Spec. | The molecular ion peak corresponding to the molecular weight of 4-cyano-1-indanone (C₁₀H₇NO, M.W. 157.17 g/mol ).[4] |

Single-Crystal X-ray Diffraction: From Crystal to Structure

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[11][12] The process involves several key stages, from growing suitable crystals to refining the final structural model.

Crystal Growth

The first and often most challenging step is obtaining high-quality single crystals suitable for diffraction.[11] For a small organic molecule like 4-cyano-1-indanone, several crystallization techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to a decrease in solubility and crystal formation.

The choice of solvent is critical and often determined empirically.

Data Collection and Processing

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[13] The crystal is then rotated while being irradiated with monochromatic X-rays, and the resulting diffraction pattern is recorded by a detector.[6]

Experimental Workflow for Single-Crystal X-ray Diffraction

Sources

- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. 4-Cyano-1-indanone CAS# 60899-34-5 [gmall.chemnet.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Indanone synthesis [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. researchgate.net [researchgate.net]

- 11. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. fiveable.me [fiveable.me]

A Technical Guide to Quantum Chemical Calculations for 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile: A DFT-Based Approach

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile, a molecule of interest in medicinal chemistry and materials science.[1][2] The methodologies detailed herein are grounded in Density Functional Theory (DFT), a robust and widely adopted computational approach for investigating the electronic structure and properties of molecules.[3] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for performing and interpreting these calculations. The causality behind the selection of computational methods and the validation of the results are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Scientific Imperative for In Silico Analysis

This compound (CAS No. 60899-34-5) is a member of the indanone family of compounds, which have garnered significant attention in drug discovery for their potential as inhibitors of various biological targets.[4][5][6] Computational investigations of indanone derivatives have revealed their potential in modulating E3 ubiquitin ligases and acting as anticancer agents.[4][5][6] Given its structural features, including a conjugated system and a nitrile group, a detailed understanding of the electronic properties of this compound is paramount for elucidating its reactivity, stability, and potential biological activity.[1]

Quantum chemical calculations offer a powerful, non-invasive lens through which to probe the molecular world.[7] By solving the Schrödinger equation, albeit with approximations, we can predict a wealth of information, including optimized molecular geometry, vibrational frequencies, electronic distribution, and spectroscopic properties.[8] This in silico approach not only complements experimental data but can also guide synthetic efforts and provide mechanistic insights that are often difficult to obtain through empirical methods alone.[7]

This guide will focus on a Density Functional Theory (DFT) based workflow, a computational method that balances accuracy and computational cost effectively for molecules of this size.[9][3] We will explore the rationale for selecting appropriate functionals and basis sets, detail the procedural steps for key calculations, and provide a framework for interpreting the rich data that these computations yield.

Theoretical & Methodological Framework: A Self-Validating System

The cornerstone of a reliable computational study is a well-justified and validated methodology. The choices made at each step of the calculation directly influence the quality and interpretability of the results.

The Choice of Density Functional Theory (DFT)

For a molecule like this compound, DFT is the method of choice due to its excellent balance of computational efficiency and accuracy in describing electronic correlation.[9][3] Unlike more computationally expensive ab initio methods, DFT approximates the many-electron wavefunction by using the electron density as the fundamental variable, significantly reducing computational time while still providing high-quality results for a wide range of molecular properties.[3]

Selecting the Functional and Basis Set: The Heart of the Calculation

The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.

-

The B3LYP Functional: For organic molecules, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a well-established and widely used choice.[10] It incorporates a portion of the exact Hartree-Fock exchange, which often improves the description of molecular properties for many systems.

-

The 6-311++G(d,p) Basis Set: The choice of basis set determines the flexibility the calculation has to describe the molecular orbitals. For a detailed analysis of a molecule with heteroatoms and potential for diffuse electron density, a Pople-style basis set such as 6-311++G(d,p) is recommended.[10] This basis set is a triple-zeta valence basis set, meaning it uses three functions to describe each valence atomic orbital. The ++G indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are important for describing anions and systems with lone pairs. The (d,p) denotes the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate description of bonding and non-spherical electron distributions.

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a robust workflow for the quantum chemical analysis of this compound using a computational chemistry software package such as Gaussian or ORCA.[4][11]

Step 1: Molecular Structure Input The initial step involves constructing the 3D structure of this compound. This can be done using a molecular builder like GaussView or Avogadro.[12][13] It is crucial to start with a reasonable initial geometry, although the subsequent optimization step will refine this structure.

Step 2: Geometry Optimization The goal of geometry optimization is to find the minimum energy conformation of the molecule on the potential energy surface. This is a critical step as all subsequent calculations will be performed on this optimized geometry.

-

Protocol:

-

Select the chosen DFT functional (B3LYP) and basis set (6-311++G(d,p)).

-

Specify the calculation type as "Optimization".

-

Define the molecular charge (0 for a neutral molecule) and spin multiplicity (singlet for a closed-shell molecule).

-

Initiate the calculation. The software will iteratively adjust the atomic coordinates to minimize the total energy of the system.

-

Step 3: Vibrational Frequency Calculation A frequency calculation should always follow a successful geometry optimization to confirm that the obtained structure corresponds to a true energy minimum.

-

Protocol:

-

Use the optimized geometry from the previous step.

-

Use the same functional and basis set as in the optimization.

-

Specify the calculation type as "Frequency".

-

Run the calculation. The output will contain the vibrational frequencies. A true minimum is characterized by the absence of any imaginary frequencies. The presence of imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry should be re-optimized.

-

Step 4: Analysis of Electronic Properties Once a true minimum geometry is confirmed, a wealth of electronic properties can be calculated and analyzed.

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[5][14][15][16] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of a molecule in terms of localized orbitals. It can be used to quantify charge transfer between atoms and analyze hyperconjugative interactions.

Step 5: Prediction of Spectroscopic Properties DFT calculations can be used to predict various spectroscopic data, which can then be compared with experimental results for validation.

-

Infrared (IR) Spectrum: The vibrational frequencies calculated in Step 3 can be used to generate a theoretical IR spectrum. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data.

-

Nuclear Magnetic Resonance (NMR) Spectra: The GIAO (Gauge-Including Atomic Orbital) method can be used to calculate NMR chemical shifts (¹H and ¹³C).[17] These theoretical shifts can be a powerful tool in structure elucidation and confirmation.

Data Presentation and Interpretation

The quantitative data generated from these calculations should be presented in a clear and organized manner to facilitate analysis and comparison.

Optimized Molecular Geometry

The optimized geometry is presented in terms of bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters of this compound (B3LYP/6-311++G(d,p))

| Parameter | Atom(s) | Value (Å or °) |

| Bond Lengths | ||

| C=O | Calculated Value | |

| C≡N | Calculated Value | |

| C-C (aromatic) | Calculated Value | |

| C-C (aliphatic) | Calculated Value | |

| Bond Angles | ||

| O=C-C | Calculated Value | |

| N≡C-C | Calculated Value | |

| C-C-C (ring) | Calculated Value | |

| Dihedral Angles | ||

| Specify 4 atoms | Calculated Value |

(Note: This table contains placeholder "Calculated Value" entries. An actual study would populate this with the numerical output from the calculation.)

Electronic Properties

Key electronic properties are summarized to provide insights into the molecule's reactivity and stability.

Table 2: Calculated Electronic Properties of this compound (B3LYP/6-311++G(d,p))

| Property | Value (eV) |

| Energy of HOMO | Calculated Value |

| Energy of LUMO | Calculated Value |

| HOMO-LUMO Energy Gap | Calculated Value |

| Dipole Moment | Calculated Value (Debye) |

(Note: This table contains placeholder "Calculated Value" entries.)

Visualization of Computational Results

Visual representations are indispensable for interpreting the complex data generated from quantum chemical calculations. The following diagrams are generated using the DOT language for Graphviz.

Computational Workflow

References

- 1. This compound [myskinrecipes.com]

- 2. 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile | 60899-34-5 [chemicalbook.com]

- 3. longdom.org [longdom.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Frontier Orbital Theory in Organic Reactivity [people.chem.ucsb.edu]

- 6. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 8. Quantum chemistry - Wikipedia [en.wikipedia.org]

- 9. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. 3.4: Frontier Molecular Orbital Theory | ChIRP [chirp1.chem.ubc.ca]

- 15. researchgate.net [researchgate.net]

- 16. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-Cyano-1-Indanone: From Synthesis to Application

Introduction

4-Cyano-1-indanone, with the chemical formula C₁₀H₇NO, is a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its rigid, bicyclic structure and the presence of reactive keto and cyano functional groups make it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of 4-cyano-1-indanone, tailored for researchers, scientists, and professionals in drug development. The indanone scaffold itself is a privileged structure in medicinal chemistry, found in numerous natural products and pharmacologically active compounds, and is notably the core of the Alzheimer's drug Donepezil. The addition of a cyano group at the 4-position of the indanone ring system opens up a vast chemical space for the development of novel therapeutics.

Historical Context and Discovery

While a singular, seminal publication detailing the initial "discovery" of 4-cyano-1-indanone is not readily apparent in the historical scientific literature, its emergence is intrinsically linked to the broader exploration of indanone chemistry for medicinal applications. The indanone framework has been a subject of interest since the early 20th century, with numerous synthetic methods and derivatives being reported over the decades. The synthesis of 4-cyano-1-indanone likely arose from the need for functionalized indanones as precursors for more complex molecules, particularly in the realm of drug discovery. Its significance became more pronounced with its use as a key intermediate in the synthesis of modern pharmaceuticals, such as the immunomodulatory drug Ozanimod. This highlights a common trajectory for many valuable synthetic intermediates: their history is often written in the patents and publications detailing the synthesis of the final, biologically active compounds they enable.

Synthetic Strategies for 4-Cyano-1-Indanone

The synthesis of 4-cyano-1-indanone can be approached through several strategic routes, primarily involving the construction of the indanone core followed by the introduction of the cyano group, or the cyclization of a precursor already bearing the cyano moiety.

Route 1: Multi-step Synthesis from Naphthalene

A comprehensive synthetic pathway starting from the readily available and economical naphthalene has been detailed in the patent literature. This multi-step process offers a scalable route to 4-cyano-1-indanone.

Caption: Multi-step synthesis of 4-cyano-1-indanone from naphthalene.

This pathway involves an initial reduction of naphthalene, followed by oxidative cleavage of one of the rings to form a dicarboxylic acid derivative. An intramolecular Friedel-Crafts acylation then constructs the indanone ring system, yielding 4-carboxy-1-indanone. The final step is the conversion of the carboxylic acid group to a nitrile.

Route 2: Synthesis from Pre-functionalized Precursors

Alternative strategies often commence with an already substituted benzene derivative, which simplifies the synthesis by reducing the number of steps.

2.1. From 4-Bromo-1-indanone: A common precursor for the introduction of the cyano group is 4-bromo-1-indanone. The cyanation can be achieved through a palladium-catalyzed reaction using a cyanide source, such as zinc cyanide.

2.2. Via Sandmeyer Reaction: The Sandmeyer reaction provides a classic and effective method for converting an aryl amine to a nitrile. In this approach, 4-amino-1-indanone is the key precursor. The amino group is first diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by treatment with a copper(I) cyanide salt to introduce the cyano group.

Caption: Synthesis of 4-cyano-1-indanone via the Sandmeyer reaction.

Detailed Experimental Protocol: Conversion of 4-Carboxy-1-indanone to 4-Cyano-1-indanone

This protocol describes the conversion of the carboxylic acid functionality of 4-carboxy-1-indanone to the nitrile group, a key step in one of the major synthetic routes. This transformation can be achieved through a two-step process involving the formation of a primary amide followed by dehydration.

Step 1: Amide Formation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-carboxy-1-indanone (1 equivalent) in a suitable solvent such as dichloromethane or toluene.

-

Activation: Cool the solution to 0 °C in an ice bath. Add thionyl chloride (1.1 equivalents) dropwise. Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours until the evolution of HCl gas ceases. This converts the carboxylic acid to the more reactive acid chloride.

-

Amination: Cool the reaction mixture back to 0 °C. Carefully add a concentrated aqueous solution of ammonium hydroxide (excess) dropwise.

-

Work-up: Stir the mixture vigorously for 1-2 hours. The product, 4-carbamoyl-1-indanone, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Dehydration of the Amide

-

Reaction Setup: In a dry round-bottom flask, suspend the 4-carbamoyl-1-indanone (1 equivalent) in a suitable solvent like phosphorus oxychloride or use a dehydrating agent such as trifluoroacetic anhydride in pyridine.

-

Dehydration: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, carefully pour the reaction mixture onto crushed ice. The product, 4-cyano-1-indanone, will precipitate as a solid.

-

Purification: Collect the crude product by filtration, wash thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-cyano-1-indanone.

Physicochemical and Spectroscopic Characterization

| Property | Value | Reference |

| CAS Number | 60899-34-5 | |

| Molecular Formula | C₁₀H₇NO | |

| Molecular Weight | 157.17 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | 116-117 °C | |

| Boiling Point | 330.1 ± 31.0 °C (Predicted) |

Spectroscopic Data:

While a comprehensive, publicly available spectral analysis for 4-cyano-1-indanone is not extensively documented in peer-reviewed journals, the expected spectroscopic features can be predicted based on its structure and comparison with analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm), with their splitting patterns influenced by the substitution on the benzene ring. The two methylene groups of the cyclopentanone ring will appear as two distinct multiplets in the upfield region (typically δ 2.5-3.5 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will exhibit a signal for the carbonyl carbon at a characteristic downfield chemical shift (around δ 200 ppm). The nitrile carbon will appear in the range of δ 115-120 ppm. The aromatic carbons will resonate in the δ 120-150 ppm region, and the two aliphatic methylene carbons will be observed in the upfield region (δ 25-40 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum will show strong, characteristic absorption bands for the carbonyl (C=O) stretch of the ketone, typically around 1710-1730 cm⁻¹, and the nitrile (C≡N) stretch, which is usually observed in the range of 2220-2260 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 157). Fragmentation patterns would likely involve the loss of CO and other characteristic cleavages of the indanone ring system.

Applications in Drug Development

4-Cyano-1-indanone is a valuable building block in the synthesis of a wide array of biologically active molecules. Its utility stems from the ability to further elaborate both the cyano and the keto functionalities. For instance, the ketone can be reduced to an alcohol or converted to an amine, while the nitrile can be hydrolyzed to a carboxylic acid or an amide, or participate in cycloaddition reactions.

A prime example of its application is in the synthesis of Ozanimod, an immunomodulatory drug. In this synthesis, the 4-cyano-1-indanone is converted to the corresponding chiral amine, which serves as a key intermediate for the construction of the final drug molecule. The indanone scaffold is also being investigated for its potential in developing agents against neurodegenerative disorders.

Conclusion

4-Cyano-1-indanone, while not having a widely celebrated moment of discovery, has established itself as an indispensable tool in the arsenal of medicinal chemists. Its synthesis, achievable through multiple reliable routes, provides access to a versatile scaffold for the development of novel therapeutics. The continued exploration of indanone-based compounds in drug discovery ensures that 4-cyano-1-indanone will remain a relevant and highly sought-after intermediate for the foreseeable future. This guide provides a foundational understanding of its synthesis, properties, and significance, empowering researchers to leverage this valuable molecule in their scientific endeavors.

References

- Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod.

-

4-Cyano-1-indanone. ChemBK. [Link]

- Popova, J., Stoyanov, N., Naydenova, E. D., Yimachkov, I. B., & Aleksiev, B. V. (2000). Synthesis of new cyano derivatives on the basis of disubstituted indenones. Indian Journal of Chemistry - Section B, 39(3), 225–228.

-

Indanone synthesis. Organic Chemistry Portal. [Link]

- McCann, J. J., & Paquette, L. A. (2015). A Single Enzyme Transforms a Carboxylic Acid into a Nitrile through an Amide Intermediate.

-

Sandmeyer reaction. Wikipedia. [Link]

-

13C NMR Spectrum (1D, 151 MHz, H2O, predicted). NP-MRD. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

1-Pot conversion of a carboxylic acid to its derived nitrile. ResearchGate. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

4-Cyanoindanone. Pharmaffiliates. [Link]